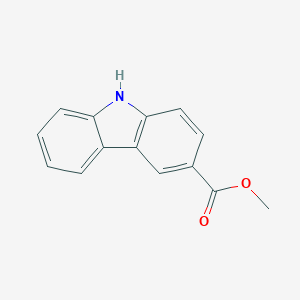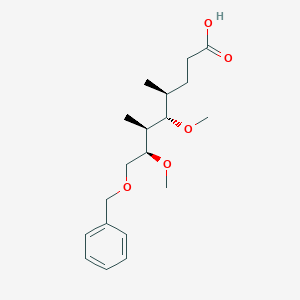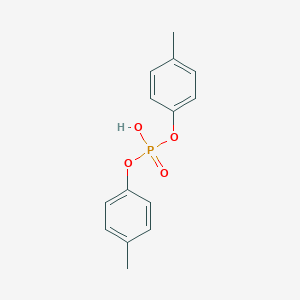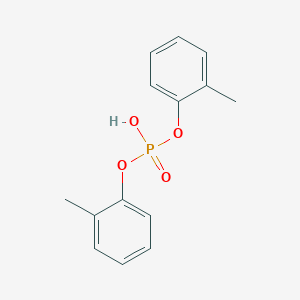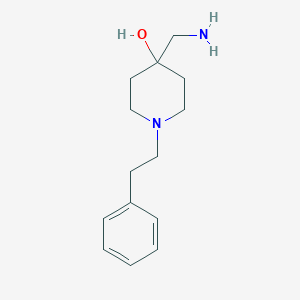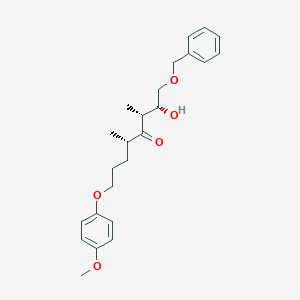
2-Chloro-2-methylpropane-d9
Overview
Description
(2H9)-tert-Butyl chloride, also known as deuterated tert-butyl chloride, is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and in this compound, nine hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which can be leveraged in various chemical and physical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H9)-tert-Butyl chloride typically involves the deuteration of tert-butyl chloride. One common method is the exchange reaction of tert-butyl chloride with deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of tert-butyl chloride from its precursors.
Industrial Production Methods
Industrial production of (2H9)-tert-Butyl chloride is less common due to the high cost of deuterium. when required, it is produced using similar methods as in the laboratory but scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
(2H9)-tert-Butyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by another nucleophile.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, cyanide ions, and ammonia. These reactions typically occur under mild conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used, and the reactions are often carried out at elevated temperatures.
Major Products
Substitution Reactions: The major products are the corresponding substituted compounds, such as tert-butyl alcohol when reacted with hydroxide ions.
Elimination Reactions: The major product is isobutene.
Scientific Research Applications
(2H9)-tert-Butyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanisms to study the effects of isotopic substitution on reaction rates and pathways.
Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Industry: It is used in the production of deuterated solvents and reagents for NMR spectroscopy, which provides better resolution and sensitivity.
Mechanism of Action
The mechanism of action of (2H9)-tert-Butyl chloride in chemical reactions involves the breaking and forming of bonds with the deuterium atoms. The presence of deuterium can alter the reaction kinetics due to the isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen. This property is exploited in studies to understand reaction mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl chloride: The non-deuterated version of the compound.
tert-Butyl bromide: Similar structure but with a bromine atom instead of chlorine.
tert-Butyl iodide: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(2H9)-tert-Butyl chloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotope effect allows for detailed studies of reaction mechanisms and kinetics, making it a valuable tool in both academic and industrial research.
Properties
IUPAC Name |
2-chloro-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKLOOSMBRFMH-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238700 | |
| Record name | (2H9)-tert-Butyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-20-7 | |
| Record name | Propane-1,1,1,3,3,3-d6, 2-chloro-2-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H9)-tert-Butyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H9)-tert-Butyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H9]-tert-butyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the reactions of (2H9)-tert-butyl chloride with silver salts?
A1: This research investigates the kinetics of (2H9)-tert-butyl chloride reacting with silver salts in acetonitrile. By comparing the reaction rates of the deuterated compound to its non-deuterated counterpart, tert-butyl chloride, the study aims to elucidate the reaction mechanism. Specifically, it explores the presence and magnitude of kinetic isotope effects, which can provide valuable insights into the rate-determining step of the reaction []. This information is crucial for understanding nucleophilic substitution reactions involving tertiary alkyl halides and silver salts.
Q2: What key findings were reported in the study regarding (2H9)-tert-butyl chloride?
A2: The research revealed a significant kinetic isotope effect when comparing the reaction rates of (2H9)-tert-butyl chloride and tert-butyl chloride with silver salts []. This observation suggests that the carbon-hydrogen bond cleavage in the tert-butyl group plays a crucial role in the rate-determining step of the reaction mechanism. Furthermore, the study investigated the influence of different silver salts, such as silver nitrate and silver perchlorate, on the reaction kinetics, providing further insights into the reaction pathway and the role of the silver cation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
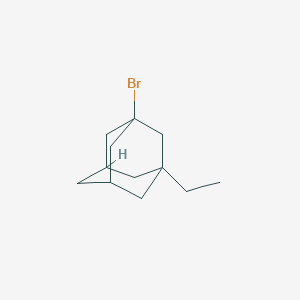
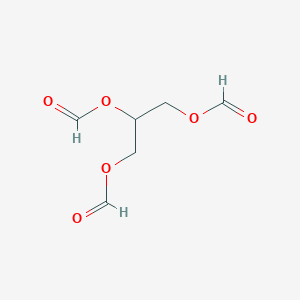
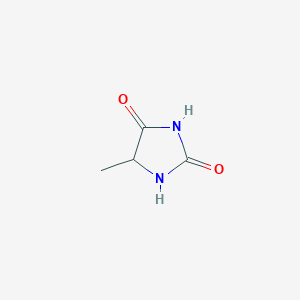
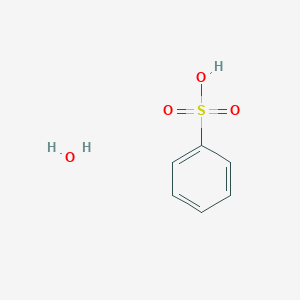
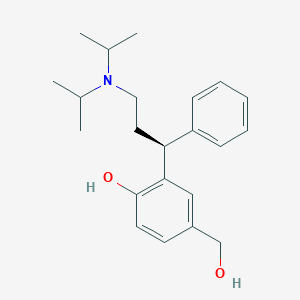
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)
